molecular formula C20H27ClN4O4S2 B2687333 3-(4-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 1351595-40-8

3-(4-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2687333
CAS No.: 1351595-40-8
M. Wt: 487.03
InChI Key: YGQFCRLIJVYNMZ-UHFFFAOYSA-N
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Description

3-(4-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide, widely known in pre-clinical and clinical research as IPI-549 , is a first-in-class, potent, and highly selective oral inhibitor of phosphoinositide-3-kinase gamma (PI3Kγ). This compound has emerged as a critical tool for immuno-oncology research due to its unique mechanism of targeting the immunosuppressive tumor microenvironment. Unlike pan-PI3K inhibitors, IPI-549 specifically blocks the PI3Kγ signaling pathway, which is predominantly expressed in myeloid cells. By inhibiting PI3Kγ, it disrupts the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype towards a pro-inflammatory, tumor-fighting M1 phenotype . This reprogramming of the myeloid compartment within the tumor microenvironment reduces immune suppression, enhances the activation and tumor infiltration of cytotoxic T cells, and can overcome resistance to immune checkpoint inhibitors. Consequently, its primary research value lies in investigating combination therapies, particularly with anti-PD-1 and anti-CTLA-4 antibodies, to enhance anti-tumor immunity and improve response rates in pre-clinical models of solid tumors. Ongoing research also explores its role in modulating other immunosuppressive myeloid populations, such as myeloid-derived suppressor cells (MDSCs), making it a pivotal compound for advancing our understanding of myeloid-targeted cancer immunotherapies.

Properties

IUPAC Name

3-[4-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O4S2/c1-14-18(21)5-4-6-19(14)31(28,29)24-10-8-23(9-11-24)20-15(2)22-25(16(20)3)17-7-12-30(26,27)13-17/h4-6,17H,7-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQFCRLIJVYNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H21ClN2O3SC_{14}H_{21}ClN_2O_3S, with a molecular weight of approximately 332.8 g/mol. The structure features a piperazine ring, a sulfonyl group, and a tetrahydrothiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₄H₂₁ClN₂O₃S
Molecular Weight332.8 g/mol
IUPAC NameThis compound
CAS Number1396850-89-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to our compound. Pyrazoles have been shown to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy . For instance, compounds exhibiting structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro .

Anti-inflammatory and Analgesic Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A study on similar compounds indicated that they effectively reduced inflammation in animal models by suppressing the release of these cytokines .

Antimicrobial Activity

Research indicates that certain pyrazole derivatives possess antimicrobial properties. Compounds with similar structural motifs have been evaluated for their effectiveness against various bacterial strains and fungi. For example, studies have shown that pyrazoles can exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features:

  • Substituents on the Pyrazole Ring : Modifications at specific positions on the pyrazole ring can enhance or diminish biological activity.
  • Piperazine Linkage : The presence of a piperazine moiety is crucial for interacting with biological targets such as receptors and enzymes.
  • Sulfonyl Group : This functional group contributes to the solubility and bioavailability of the compound.

Case Study 1: Anticancer Efficacy

A recent investigation into a series of pyrazole-based compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models. The study reported that compounds with a similar piperazine-sulfonamide structure showed enhanced apoptosis in cancer cells when combined with standard chemotherapy agents like doxorubicin .

Case Study 2: Anti-inflammatory Action

In another study focusing on the anti-inflammatory properties of pyrazole derivatives, researchers found that specific modifications led to increased inhibition of carrageenan-induced paw edema in rats. The compounds tested showed a marked reduction in swelling compared to controls, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with shared structural motifs:

Table 1: Structural and Functional Comparison

Compound Name Core Features Key Differences Biological Activity (Hypothetical)
3-(4-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide Sulfonylated piperazine, pyrazole, tetrahydrothiophene dioxide Unique chloro-methylphenyl sulfonyl group; tetrahydrothiophene dioxide backbone Potential kinase inhibition (e.g., JAK3)
4-((4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperazin-1-yl)sulfonyl)benzonitrile Sulfonylated piperazine, pyrazole, benzonitrile Nitrile substituent instead of chloro-methylphenyl; lacks tetrahydrothiophene CYP450 enzyme modulation
1-(4-(Methylsulfonyl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide Methylsulfonylphenyl, pyrazole, carboxamide Carboxamide group replaces piperazine; simplified sulfonyl linkage Anticancer activity (e.g., tubulin inhibition)
2-(4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3,5-dimethylpyrazine Fluorophenyl sulfonyl, piperazine, pyrazine Pyrazine ring instead of pyrazole; fluorine substitution Serotonin receptor antagonism

Key Observations:

Heterocyclic Backbone : The tetrahydrothiophene dioxide moiety distinguishes it from simpler backbones (e.g., benzonitrile or pyrazine), possibly influencing conformational stability and metabolic resistance.

Biological Implications : Structural differences correlate with divergent biological activities. For instance, fluorophenyl sulfonyl derivatives (e.g., Compound 4) are associated with receptor antagonism, whereas the target compound’s chloro-methylphenyl group may favor kinase inhibition.

Methodological Considerations

The SHELX system (particularly SHELXL ) is widely utilized for refining small-molecule crystal structures, enabling precise comparisons of bond lengths, angles, and torsional conformations between analogs . For example:

  • The target compound’s piperazine ring geometry (e.g., chair vs. boat conformation) could be compared to analogs using SHELXL-refined data.
  • Sulfonyl group orientation and intermolecular interactions (e.g., hydrogen bonding) may explain differences in solubility or crystallinity.

Q & A

Q. Basic

  • X-ray crystallography : Resolves 3D conformation (e.g., bond angles, torsion angles) with mean C–C deviation < 0.005 Å .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments (e.g., pyrazole CH3_3 at δ 2.17–2.22 ppm, sulfonyl group absence of protons) .
  • FT-IR : Confirms sulfonyl S=O stretches (1292–1297 cm1^{-1}) and pyrazole C=N (1682–1685 cm1^{-1}) .

When crystallographic data and NMR analysis present conflicting structural information, what methodological approaches should be employed to resolve these discrepancies?

Q. Advanced

Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering in tetrahydrothiophene dioxide) that may obscure NMR signals .

DFT calculations : Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms or conformers .

Redetermination of crystal structure : Ensure data collection at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .

Cross-validation with mass spectrometry : High-resolution MS confirms molecular formula, ruling out isomeric impurities .

What role do the sulfonyl and tetrahydrothiophene dioxide moieties play in the compound's physicochemical properties?

Q. Basic

  • Sulfonyl group : Enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic substitutions. It also increases thermal stability (decomposition >250°C) .
  • Tetrahydrothiophene dioxide : Introduces ring strain and polarizability, improving solubility in polar aprotic solvents (e.g., DMSO) .

How can computational chemistry tools be integrated with experimental data to predict and explain the reactivity patterns of this compound in nucleophilic substitution reactions?

Q. Advanced

  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes with nucleophilic active sites) to predict regioselectivity .
  • DFT-based transition state analysis : Identifies energy barriers for reactions at the sulfonylated piperazine (e.g., SN2 displacement at the chloro-substituted phenyl group) .
  • MD simulations : Models solvation effects, revealing why THF outperforms DCM in stabilizing intermediates during coupling reactions .

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